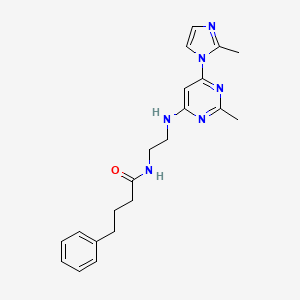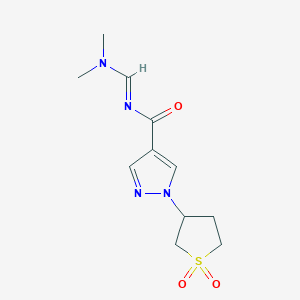
N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide, also known as DMAPT, is an organic compound with a variety of applications in the scientific research field. It is a versatile reagent used in a variety of organic synthesis methods. DMAPT is a mild and selective reagent for the oxidation of primary and secondary alcohols and sulfides, and is also useful for the reduction of aldehydes, ketones, and nitro groups. DMAPT is also known for its use in the synthesis of a wide range of compounds, including amino acids, peptides, and peptidomimetics.
Scientific Research Applications
N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide has a variety of applications in the scientific research field. It is a mild and selective reagent for the oxidation of primary and secondary alcohols and sulfides, and is also useful for the reduction of aldehydes, ketones, and nitro groups. This compound is also known for its use in the synthesis of a wide range of compounds, including amino acids, peptides, and peptidomimetics. This compound can also be used in the synthesis of organometallic compounds, such as palladium complexes.
Mechanism of Action
The mechanism of action of N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide is based on its ability to oxidize primary and secondary alcohols and sulfides. The oxidation reaction is catalyzed by the presence of a base, such as potassium carbonate. The this compound molecule acts as an electron acceptor, accepting electrons from the alcohol or sulfide molecule. This causes the alcohol or sulfide molecule to be oxidized, resulting in the formation of an aldehyde or ketone.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the growth of several types of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
The use of N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide in laboratory experiments has a number of advantages. It is a mild and selective reagent for the oxidation of primary and secondary alcohols and sulfides, and is also useful for the reduction of aldehydes, ketones, and nitro groups. This compound is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, and can be toxic if inhaled or ingested.
Future Directions
The potential applications of N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide in the scientific research field are vast. Future research could focus on the development of new synthesis methods for this compound, as well as the development of new compounds based on the this compound framework. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, and to develop new uses for the compound. Finally, further research could be conducted to investigate the potential applications of this compound in the pharmaceutical and medical fields, such as the development of new drugs or treatments.
Synthesis Methods
N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide can be synthesized from the reaction of 1,1-dioxothiolan-3-yl pyrazole-4-carboxylic acid with dimethylaminomethyl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere at room temperature. The resulting product is a white crystalline solid, which is soluble in most organic solvents.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-14(2)8-12-11(16)9-5-13-15(6-9)10-3-4-19(17,18)7-10/h5-6,8,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIFBBZHAGPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CN(N=C1)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2883817.png)
![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)
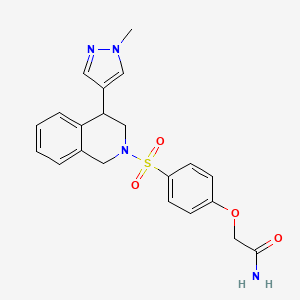
![3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one](/img/structure/B2883821.png)
![4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B2883822.png)
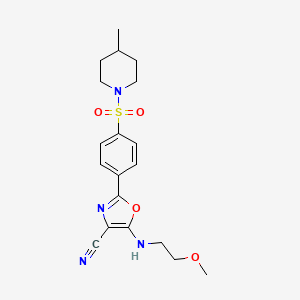
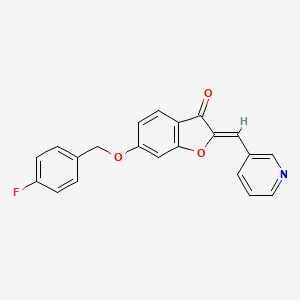
![[(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2883827.png)
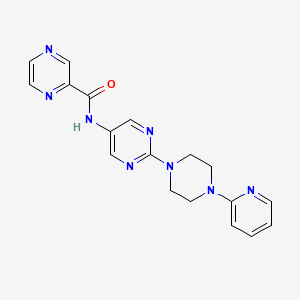

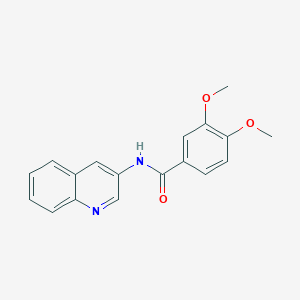
![5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2883834.png)
